![molecular formula C17H12N4O4 B5842660 N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine](/img/structure/B5842660.png)
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is fused with a benzodioxole moiety and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with quinolin-8-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.
Mecanismo De Acción
The mechanism of action of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or antitumor effects .
Comparación Con Compuestos Similares
Quinoline-8-amine: A structural isomer with similar biological activities.
6-nitro-1,3-benzodioxole derivatives: Compounds with similar nitro and benzodioxole moieties.
Quinoxalines: Compounds with a similar quinoline ring system but different substituents.
Uniqueness: N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and benzodioxole moieties allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Propiedades
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-21(23)14-8-16-15(24-10-25-16)7-12(14)9-19-20-13-5-1-3-11-4-2-6-18-17(11)13/h1-9,20H,10H2/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPOYFYBLQWHIS-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

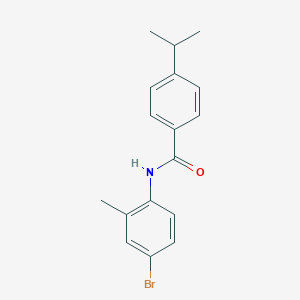
![N-[(3-chlorophenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5842597.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
![1-[(E)-(2,2-dimethyloxan-4-yl)methylideneamino]-3-[(4-ethoxyphenyl)methyl]thiourea](/img/structure/B5842610.png)
![N-[4-(propan-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5842618.png)
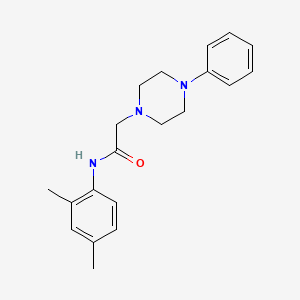
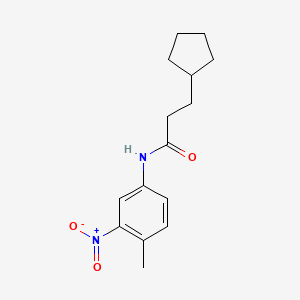
![N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B5842633.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
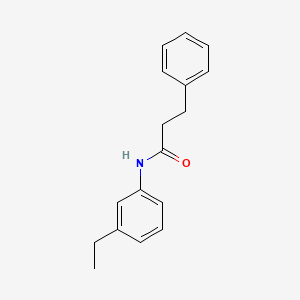
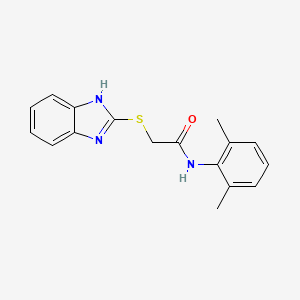
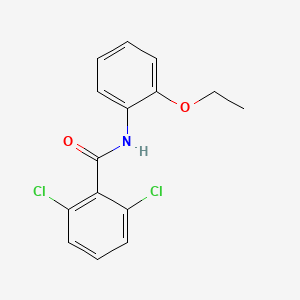
![N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline](/img/structure/B5842687.png)
